![molecular formula C13H14F3NO B13156977 5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the introduction of the trifluoromethoxy group into the indole framework. This can be achieved through various methods, including:
Trifluoromethoxylation Reagents: Recent advances have led to the development of innovative reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible.
Photoredox Catalysis: The application of a photoredox catalyst and visible light irradiation has been shown to produce azidotrifluoromethoxylated products with good yields.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis routes to achieve higher yields and purity. The use of advanced trifluoromethoxylation reagents and photoredox catalysis are promising approaches for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Biology: Its unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein interaction studies.
Industry: In the materials science field, the compound is used in the development of advanced materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid: Another compound with a trifluoromethoxy group, used in similar applications.
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: A fluorinated indole derivative with distinct properties.
Uniqueness
5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C13H14F3NO |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)18-9-3-4-11-10(7-9)12(8-17-11)5-1-2-6-12/h3-4,7,17H,1-2,5-6,8H2 |
Clé InChI |
ZBSUNYLEMWEDHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




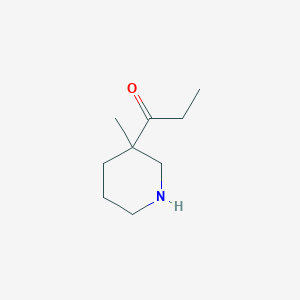
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
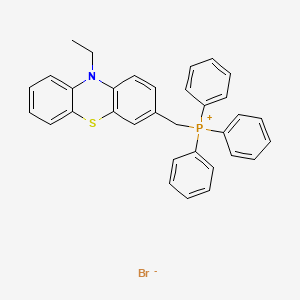
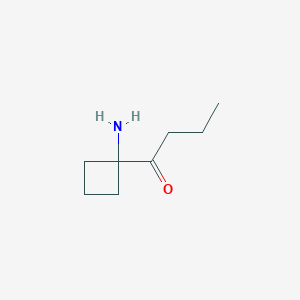
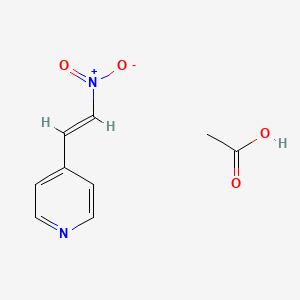
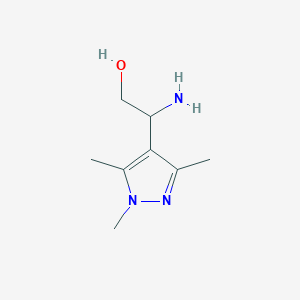
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)


